14-Pentadecen-5-ol
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Overview
Description
14-Pentadecen-5-ol is an organic compound with the molecular formula C15H30O It is a long-chain unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
14-Pentadecen-5-ol can be synthesized through several methods. One common approach involves the reduction of 14-pentadecenoic acid. This process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 14-pentadecenoic acid or its derivatives. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
14-Pentadecen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form a saturated alcohol using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 14-Pentadecen-5-one or 14-pentadecenal.
Reduction: 14-Pentadecan-5-ol.
Substitution: 14-Pentadecen-5-chloride or 14-pentadecen-5-bromide.
Scientific Research Applications
14-Pentadecen-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 14-Pentadecen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The double bond provides a site for chemical modifications, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
14-Pentadecen-5-ol can be compared with other similar compounds, such as:
(6Z)-6-Pentadecen-1-ol: Another unsaturated alcohol with a double bond at a different position.
14-Pentadecen-5-one: A ketone derivative of this compound.
(Z)6-Pentadecen-1-ol: A compound with a similar structure but different double bond position.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
612069-79-1 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-14-en-5-ol |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h3,15-16H,1,4-14H2,2H3 |
InChI Key |
WYHQUYUIVLWBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCC=C)O |
Origin of Product |
United States |
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